Chlorambucil sodium salt is a derivative of nitrogen mustard, classified as an alkylating agent used primarily in chemotherapy for treating various cancers, including chronic lymphocytic leukemia and malignant lymphomas. This compound is notable for its ability to interfere with DNA synthesis, making it effective against rapidly dividing cells. Chlorambucil is also recognized for its immunosuppressive properties, particularly in suppressing lymphocyte activity.
Chlorambucil was first synthesized in the 1950s and has since been utilized in clinical settings. It is commercially available under various trade names, including Leukeran. The compound is typically administered orally and has a well-documented pharmacokinetic profile.
The synthesis of chlorambucil involves several steps that can be categorized as follows:
This multi-step process allows for the efficient production of chlorambucil with low toxicity and mild reaction conditions suitable for industrial applications.
Chlorambucil has a complex molecular structure characterized by the following features:
The compound's structure enables it to interact effectively with DNA, facilitating its role as an alkylating agent .
Chlorambucil participates in various chemical reactions, primarily involving:
These reactions contribute significantly to its therapeutic effects as well as its potential side effects.
Chlorambucil acts through several mechanisms:
Chlorambucil exhibits several important physical and chemical properties:
These properties influence its bioavailability and pharmacokinetics, including absorption and distribution within the body .
Chlorambucil is primarily used in medical settings for:
Its application extends beyond oncology into areas requiring careful modulation of immune function .
Chlorambucil sodium salt (sodium 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate; CAS 1030-06-4) is an ionic derivative of chlorambucil free acid (4-{4-[bis(2-chloroethyl)amino]phenyl}butanoic acid; CAS 305-03-3). Its molecular formula is C₁₄H₁₈Cl₂NNaO₂, with a molecular weight of 326.20 g/mol, contrasting the free acid’s C₁₄H₁₉Cl₂NO₂ (304.21 g/mol) [5] [9]. The sodium salt forms via deprotonation of the carboxylic acid group, generating a carboxylate anion (R-COO⁻) paired with Na⁺. This modification significantly alters polarity and crystallinity, transforming the free acid’s monoclinic crystals into a hygroscopic, amorphous powder [6] [9].
The ionization state dictates key differences:
Solubility is critically enhanced in the salt form:
Table 1: Solubility Comparison of Chlorambucil Forms
Medium | Chlorambucil Free Acid | Chlorambucil Sodium Salt |
---|---|---|
Water | <0.01 g/L (22°C) | >500 g/L (25°C) |
Ethanol (96%) | Freely soluble | Freely soluble |
Acetone | Freely soluble | Sparingly soluble |
Dichloromethane | Insoluble | Insoluble |
The sodium salt’s aqueous solubility arises from charge delocalization and sodium ion hydration. However, supersaturation risks occur upon dilution of ethanol stocks into saline, potentially causing precipitation [2] [6]. Organic solvent compatibility decreases due to reduced polarity [1] [8].
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase method employs a C18 column, UV detection at 254 nm, and a methanol/water (65:35 v/v) mobile phase. The sodium salt elutes at 6.2 minutes, well-resolved from degradation products like phenylacetic acid mustard (Rt=9.8 min) [2] [6].
Spectroscopic Techniques:
The sodium salt’s crystallization is solvent-dependent:
Table 2: Thermal Properties of Chlorambucil Sodium Salt
Parameter | Value | Method |
---|---|---|
Decomposition Onset | 205°C | TGA/DSC |
Hydration Water Loss | 60°C–90°C (8.3% mass loss) | Gravimetric Analysis |
Entropy of Solution (ΔSˢₒₗ) | +65 J/mol·K | Calorimetry |
Crystallographic studies indicate a monoclinic P2₁/c space group for the trihydrate, with Na⁺ coordinated to carboxylate oxygen and three water molecules in a distorted octahedron [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7